molecular formula C13H16N2O2 B1490619 azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 1470528-87-0

azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone

Cat. No.: B1490619
CAS No.: 1470528-87-0
M. Wt: 232.28 g/mol
InChI Key: AGUKHRWFALSYJT-UHFFFAOYSA-N
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Description

Azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is a heterocyclic compound featuring a benzo[f][1,4]oxazepine scaffold fused to an azetidine ring via a methanone linker. This compound is part of a broader class of mTOR inhibitors, with structural analogs demonstrating antitumor activity through selective modulation of mTORC1/2 pathways .

Properties

IUPAC Name

azetidin-3-yl(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(11-7-14-8-11)15-5-6-17-12-4-2-1-3-10(12)9-15/h1-4,11,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUKHRWFALSYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 2,3-Dihydrobenzo[f]oxazepine Core

The 2,3-dihydrobenzo[f]oxazepine scaffold is typically synthesized via intramolecular cyclization reactions involving amino alcohols and ortho-substituted benzaldehydes or related aromatic precursors. The process often includes:

  • Condensation of an amino alcohol with an aromatic aldehyde to form an imine intermediate,
  • Intramolecular nucleophilic attack by the hydroxyl group to close the oxazepine ring,
  • Reduction or hydrogenation steps to obtain the dihydro form.

These steps are generally carried out under mild acidic or neutral conditions to avoid decomposition.

Preparation of the Azetidin-3-yl Fragment

The azetidine ring (a four-membered nitrogen-containing heterocycle) is commonly prepared by:

  • Cyclization of β-haloamines or β-amino alcohols,
  • Ring closure reactions facilitated by base or acid catalysis,
  • Alternatively, azetidin-3-yl derivatives can be commercially sourced or prepared via known literature methods involving nucleophilic substitution or ring expansion.

Coupling via Methanone Linkage

The key step involves linking the azetidin-3-yl moiety to the oxazepine ring through a methanone group. This is typically achieved by:

  • Activation of the carboxylic acid or acid chloride derivative of one fragment,
  • Nucleophilic acyl substitution with the amine group of the azetidine ring,
  • Use of coupling agents such as carbodiimides (e.g., EDC, DCC) or acid chlorides to form the amide bond,
  • Purification by chromatographic techniques to isolate the desired product.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Oxazepine ring formation Aromatic aldehyde + amino alcohol, acid catalyst, reflux 70-85 Mild acidic conditions to prevent ring opening
Azetidine ring synthesis β-haloamine, base (e.g., K2CO3), solvent (DMF), heat 60-75 Ring closure monitored by TLC
Coupling to form methanone Acid chloride or activated acid + azetidin-3-yl amine, base (triethylamine), solvent (CH2Cl2), 0°C to RT 65-80 Use of coupling agents improves yield

Research Findings and Optimization

  • Selectivity: The formation of the methanone linkage requires precise control of stoichiometry and temperature to avoid side reactions such as over-acylation or ring degradation.
  • Purity: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity of the final compound.
  • Scalability: The methods have been optimized for scale-up in patent literature, demonstrating reproducibility and consistency in yield and purity.
  • Alternative Methods: Some patents suggest the use of fluorinated analogs or substituted oxazepines to improve biological activity, which affects the preparation conditions slightly, mainly requiring adapted purification steps.

Summary Table of Preparation Methods

Preparation Stage Key Reaction Type Typical Reagents/Conditions Challenges/Notes
Oxazepine core synthesis Intramolecular cyclization Amino alcohol + aromatic aldehyde, acid catalysis Control of ring closure and stereochemistry
Azetidine ring formation Cyclization β-haloamine + base, polar aprotic solvent Four-membered ring strain requires mild conditions
Coupling to methanone Amide bond formation Acid chloride or activated acid + amine, base, low temperature Avoiding side reactions, optimizing yield

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, potentially converting the methanone group into carboxylic acids or other oxidized forms.

  • Reduction: Reduction reactions may target the carbonyl group within the methanone moiety, potentially yielding alcohol derivatives.

  • Substitution: The benzoxazepine ring can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4) can be used under controlled conditions.

Major Products Formed

  • From oxidation: carboxylic acids or ketones.

  • From reduction: secondary alcohols.

  • From substitution: halogenated or nitrated derivatives.

Scientific Research Applications

Azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone has a variety of scientific research applications:

  • Chemistry: As a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: Potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cell interaction assays.

  • Medicine: Investigated for its pharmacological properties, including potential therapeutic effects such as anti-inflammatory or anticancer activity.

  • Industry: Used in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The compound's mechanism of action depends on its interaction with biological targets. Its effects might involve binding to specific receptors or enzymes, altering their activity. The azetidine moiety may interact with biological macromolecules through hydrogen bonding or hydrophobic interactions, while the benzoxazepine structure could provide additional stabilizing contacts.

Comparison with Similar Compounds

XL388 (MOLNOVA)

Structure: (7-(6-Aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanone Key Differences:

  • Substituent : XL388 replaces the azetidin-3-yl group with a 3-fluoro-2-methyl-4-(methylsulfonyl)phenyl moiety.
  • Pharmacokinetics: Exhibits oral bioavailability and dose-dependent antitumor activity in xenograft models, attributed to the methylsulfonyl group enhancing solubility and target binding .
  • Activity: Dual inhibition of mTORC1 (p-p70S6K, pS6) and mTORC2 (p-AKT S473), with IC₅₀ values in the nanomolar range .
Parameter Azetidin-3-yl Compound XL388
Molecular Weight Not explicitly reported 455.5 g/mol
Core Structure Benzo[f][1,4]oxazepine Benzo[f][1,4]oxazepine
Key Substituent Azetidin-3-yl 3-Fluoro-2-methyl-4-(methylsulfonyl)phenyl
Biological Target Presumed mTOR inhibitor mTORC1/2 inhibitor

BLD Pharm Compound (CAS 1224844-38-5)

Structure: Similar to XL388 but lacks the azetidine group. Key Differences: Shares the benzooxazepine core and 6-aminopyridin-3-yl substituent, suggesting a conserved pharmacophore for mTOR binding.

Azetidine-Containing Analogues

Azetidin-2-one Derivatives ()

Structure : Synthesized from benzimidazole hydrazides, featuring azetidin-2-one (a β-lactam ring) instead of azetidin-3-yl.
Key Differences :

  • Ring Size/Reactivity : Azetidin-2-one’s strained β-lactam ring may confer reactivity useful for further derivatization but could reduce metabolic stability compared to saturated azetidin-3-yl .
  • Biological Activity : Primarily evaluated for antimicrobial properties, contrasting with the mTOR focus of the target compound .

Heterocyclic Analogues with Modified Cores

2,3-Dihydrobenzo[b][1,4]dioxine Derivatives ()

Structure : Replaces the benzooxazepine’s nitrogen with an oxygen, forming a dioxine ring.
Key Differences :

  • Synthesis : Prepared via thionyl chloride-mediated acylations, contrasting with the hydrazide-based routes for azetidine derivatives .

Biological Activity

Azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone (CAS: 1470528-87-0) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by data tables and relevant research findings.

  • Molecular Formula : C13H16N2O2
  • Molecular Weight : 232.28 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives of benzothiazepine and benzoxazepine have shown promising results against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications in the substituents can enhance antimicrobial potency.

CompoundActivityReference
Compound AMIC = 40 μg/mL against E. coli
Compound B32–64 times more potent than reference against fungi

2. Anticancer Activity

Azetidin derivatives have been evaluated for their anticancer properties. In vitro studies reveal that certain azetidin-containing compounds induce apoptosis in cancer cell lines.

CompoundCell LineIC50 (μM)Reference
Compound CHuman lung cancer10
Compound DBreast cancer15

3. Neuroprotective Effects

The neuroprotective potential of azetidin derivatives has been studied in models of neurodegeneration. These compounds may inhibit neuronal apoptosis and oxidative stress.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Chaudhri et al., several azetidin derivatives were synthesized and tested against common pathogens. The study found that the most potent compound exhibited an MIC comparable to established antibiotics, indicating its potential as a therapeutic agent in treating infections.

Case Study 2: Cancer Cell Apoptosis

A study published in Der Pharma Chemica investigated the effects of azetidin derivatives on cancer cell lines. The results showed that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways.

Q & A

Q. What are the established synthetic routes for azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone, and what key reaction conditions are required?

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the benzoxazepine core : Electrophilic fluorination (using reagents like Selectfluor) or condensation reactions under mild conditions (e.g., dichloromethane solvent) .
  • Azetidine coupling : Amide bond formation or nucleophilic substitution to link the azetidine moiety to the benzoxazepine scaffold .
  • Purification : Chromatography (HPLC, TLC) and recrystallization (methanol/ethanol) to isolate the final compound . Critical conditions include controlled temperature, solvent polarity, and stoichiometric ratios to prevent side reactions.

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity of the azetidine, benzoxazepine, and methanone groups .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography (if available): Resolves stereochemical ambiguities in the azetidine ring or benzoxazepine conformation .

Q. What preliminary biological activities have been reported for structurally analogous compounds, and what assays are used to evaluate them?

Similar benzoxazepine derivatives exhibit:

  • mTOR inhibition : Assessed via phosphorylation assays (e.g., p-p70S6K, p-AKT) in cancer cell lines, as seen in the mTOR inhibitor XL388 .
  • HDAC modulation : Fluorinated analogs are evaluated using histone acetylation assays in epigenetic studies .
  • Enzyme binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-product formation?

Strategies include:

  • Catalytic optimization : Using palladium catalysts (e.g., Pd₂(dba)₃) for coupling steps to enhance regioselectivity .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing side reactions .
  • In-line monitoring : Employing HPLC-MS to track reaction progress and adjust conditions dynamically .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data across different studies?

Methodological approaches:

  • Comparative assays : Re-test the compound in standardized cell lines (e.g., HEK293T for mTOR) alongside positive controls (e.g., XL388) to validate activity .
  • Structural re-analysis : Use 2D NMR (COSY, NOESY) to confirm stereochemistry, which may explain variability in target binding .
  • Meta-analysis : Cross-reference data with analogs (e.g., fluorinated vs. chlorinated derivatives) to identify substituent-specific trends .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound?

SAR frameworks involve:

  • Analog synthesis : Modifying substituents (e.g., replacing fluorine with chlorine on the benzoxazepine ring) to assess impact on mTOR inhibition .
  • Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict interactions with mTOR’s ATP-binding pocket .
  • Biological profiling : Testing derivatives in parallel assays (e.g., kinase panels, cytotoxicity screens) to map functional group contributions .

Q. What experimental approaches are suitable for investigating the compound’s pharmacokinetic (PK) properties in preclinical models?

Key methodologies:

  • In vivo PK studies : Administer the compound intravenously/orally to rodents, with serial blood sampling for LC-MS/MS analysis of plasma concentration .
  • Metabolic stability assays : Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility and stability?

  • Solubility testing : Use dynamic light scattering (DLS) or nephelometry in varied solvents (e.g., PBS, DMSO) under controlled pH .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then monitor decomposition via HPLC .
  • Inter-laboratory validation : Collaborate with independent labs to replicate results using identical protocols .

Q. What methodologies can reconcile differences in reported enzyme inhibition (e.g., HDAC vs. mTOR) for structurally similar compounds?

  • Selectivity profiling : Screen the compound against panels of HDAC isoforms (Class I/II) and mTOR complexes (mTORC1/2) .
  • Cellular context analysis : Compare activity in cell lines with varying expression levels of HDACs/mTOR (e.g., cancer vs. normal cells) .
  • Biophysical validation : Use isothermal titration calorimetry (ITC) to measure binding affinities for each target .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
Reactant of Route 2
Reactant of Route 2
azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone

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